4-Fluoro-1H-indol-7-amine
Overview
Description
4-Fluoro-1H-indol-7-amine is a compound with the molecular formula C8H7FN2. It is an indole derivative, which is a class of compounds that have diverse pharmacological activities . The indole scaffold is found in many important synthetic drug molecules and has been the focus of much research in drug discovery .
Synthesis Analysis
The synthesis of indole derivatives, including 4-Fluoro-1H-indol-7-amine, has been a topic of interest among organic and medicinal chemists . Various methods, both classical and advanced, have been reported for the synthesis of indoles . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis
The molecular structure of 4-Fluoro-1H-indol-7-amine consists of an indole ring, which is a benzene ring fused to a pyrrole ring, with a fluorine atom attached at the 4-position and an amine group attached at the 7-position .Physical And Chemical Properties Analysis
4-Fluoro-1H-indol-7-amine has a molecular weight of 150.16 and its IUPAC name is 7-fluoro-1H-indol-5-amine . It is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives have been prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
Indole derivatives, including “4-Fluoro-1H-indol-7-amine”, have a wide range of potential applications in various scientific fields due to their diverse biological activities . Here are some additional applications:
-
Antiviral Activity
-
Anti-inflammatory Activity
-
Anticancer Activity
-
Anti-HIV Activity
-
Antioxidant Activity
-
Antimicrobial Activity
Indole derivatives, including “4-Fluoro-1H-indol-7-amine”, have a wide range of potential applications in various scientific fields due to their diverse biological activities . Here are some additional applications:
-
Antitubercular Activity
-
Antidiabetic Activity
-
Antimalarial Activity
-
Anticholinesterase Activities
-
Plant Hormone
-
Broad Spectrum Biological Activities
Safety And Hazards
The safety data sheet for 4-Fluoro-1H-indol-7-amine indicates that it should be handled with care. It is recommended to use personal protective equipment such as safety goggles with side-shields, gloves, and a dust mask . The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation, eye irritation, and respiratory irritation .
Future Directions
Indole derivatives, including 4-Fluoro-1H-indol-7-amine, have immense potential to be explored for newer therapeutic possibilities . They have been extensively explored as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for the development of novel compounds with anti-tubercular activity based on the indole scaffold .
properties
IUPAC Name |
4-fluoro-1H-indol-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJCYETYVMSJAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663604 | |
Record name | 4-Fluoro-1H-indol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1H-indol-7-amine | |
CAS RN |
292636-13-6 | |
Record name | 4-Fluoro-1H-indol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.